molecular formula C23H18N4O B2518004 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one CAS No. 330189-39-4

4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2518004
CAS No.: 330189-39-4
M. Wt: 366.424
InChI Key: OGPYUNMPCVUPCS-UHFFFAOYSA-N
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Description

4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-4-phenyl-2-quinazolinamine with a suitable quinoxaline derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Halogenated quinazoline derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1-piperazinecarbaldehyde
  • 4-[(6-Methyl-4-phenyl-2-quinazolinyl)amino]benzoate
  • {4-[(6-Methyl-4-phenyl-2-quinazolinyl)amino]phenyl}(1-pyrrolidinyl)methanone

Uniqueness

Compared to similar compounds, 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one exhibits unique structural features that contribute to its distinct biological activities. The presence of both quinazoline and quinoxaline moieties in a single molecule allows for diverse interactions with biological targets, enhancing its potential as a multi-functional therapeutic agent.

Properties

IUPAC Name

4-(6-methyl-4-phenylquinazolin-2-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-15-11-12-18-17(13-15)22(16-7-3-2-4-8-16)26-23(25-18)27-14-21(28)24-19-9-5-6-10-20(19)27/h2-13H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPYUNMPCVUPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CC(=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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